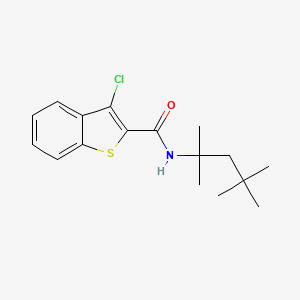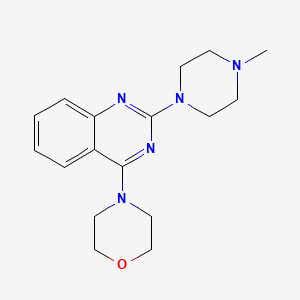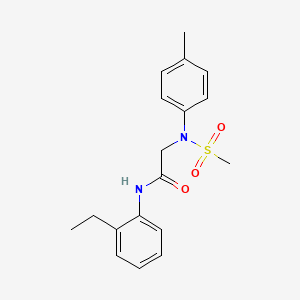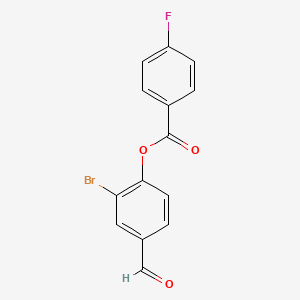
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide, also known as OICR-9429, is a small molecule inhibitor that has been studied for its potential applications in cancer research. This compound has shown promising results in preclinical studies and has been the subject of extensive scientific research in recent years.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide involves the inhibition of G9a, which is a histone methyltransferase enzyme. G9a is responsible for adding methyl groups to histone proteins, which play a key role in regulating gene expression. By inhibiting G9a, 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide can alter the methylation patterns of histones and thereby regulate the expression of certain genes.
Biochemical and Physiological Effects
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of G9a activity, alterations in histone methylation patterns, and changes in gene expression. 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has also been shown to have anti-proliferative effects in certain cancer cell lines, suggesting that it may have potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has also been shown to have potent inhibitory activity against G9a, which suggests that it may be a useful tool for studying the role of this enzyme in cancer development and progression. However, one limitation of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are a number of potential future directions for research on 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies to determine the safety and efficacy of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide in humans.
2. Studies to investigate the potential of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide as a cancer therapeutic, either alone or in combination with other drugs.
3. Studies to elucidate the mechanism of action of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and its effects on gene expression and histone methylation patterns.
4. Studies to identify other potential targets for 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and other small molecule inhibitors that could be used to regulate gene expression in cancer cells.
5. Studies to develop new synthetic methods for 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and other related compounds that could have potential applications in cancer research.
Synthesis Methods
The synthesis of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzothiophene with 1,1,3,3-tetramethylbutylamine, followed by the addition of a carboxylic acid group. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in cancer research, particularly in the area of epigenetics. This compound has been shown to inhibit the activity of a specific enzyme called G9a, which plays a key role in regulating gene expression. By inhibiting G9a, 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has the potential to alter the expression of certain genes that are involved in cancer development and progression.
properties
IUPAC Name |
3-chloro-N-(2,4,4-trimethylpentan-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNOS/c1-16(2,3)10-17(4,5)19-15(20)14-13(18)11-8-6-7-9-12(11)21-14/h6-9H,10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFDBUQWLQOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)

![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)


![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)